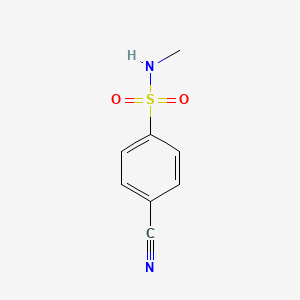

4-cyano-N-methylbenzenesulfonamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-cyano-N-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S/c1-10-13(11,12)8-4-2-7(6-9)3-5-8/h2-5,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLRQHFCCAKIMIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=C(C=C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201295600 | |

| Record name | 4-Cyano-N-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201295600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56236-82-9 | |

| Record name | 4-Cyano-N-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56236-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyano-N-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201295600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Cyano N Methylbenzenesulfonamide and Its Analogues

Classical and Modern Synthetic Approaches to Benzenesulfonamides

The synthesis of benzenesulfonamides, a cornerstone of medicinal and materials chemistry, has been achieved through a variety of robust methods. These approaches are broadly categorized by the key bond-forming or functional group introduction steps, including the formation of the sulfonamide linkage itself, the introduction of the cyano moiety, and the use of complex, one-pot reactions for rapid structural diversification.

Strategies Involving Sulfonylation Reactions

The most conventional and widely utilized method for constructing the sulfonamide functional group is through the reaction of a primary or secondary amine with an arylsulfonyl chloride. rsc.orgacs.orgnih.gov This reaction is typically performed in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. nih.gov For the synthesis of 4-cyano-N-methylbenzenesulfonamide, this would involve the reaction of methylamine (B109427) with 4-cyanobenzenesulfonyl chloride.

The requisite aryl sulfonyl chlorides are themselves accessible through several routes. A common industrial method involves the direct electrophilic aromatic substitution of an arene with excess chlorosulfonic acid. rsc.org Alternatively, they can be prepared from arenes via sulfonation with sulfuric acid followed by chlorination. rsc.org Other pathways include the oxidative chlorination of thiols or disulfides. organic-chemistry.org For instance, N-chlorosuccinimide (NCS) in the presence of tetrabutylammonium (B224687) chloride and water can convert thiols into their corresponding sulfonyl chlorides in situ, which then react with an amine in the same vessel. organic-chemistry.org

A laboratory-scale synthesis of a related compound, 4-methyl-N-(4-methylbenzyl)benzenesulfonamide, was achieved by the dropwise addition of p-toluenesulfonyl chloride to a mixture of 4-methylbenzylamine (B130917) and pyridine in dichloromethane. nih.gov A similar strategy could be employed for this compound.

Table 1: Comparison of Selected Sulfonylation Methods

| Method | Reagents | Conditions | Advantages | Disadvantages | Citations |

| Classical Sulfonylation | Arylsulfonyl chloride, Amine, Base (e.g., pyridine) | Aprotic solvent, Room temperature | Well-established, versatile | Often requires harsh conditions for sulfonyl chloride synthesis, potential for disulfonylation | rsc.orgnih.gov |

| From Thiols (One-Pot) | Thiol, N-chlorosuccinimide (NCS), Amine | Aqueous/organic solvent | Bypasses isolation of sulfonyl chloride | Use of stoichiometric chlorinating agent | organic-chemistry.org |

| From Sulfonic Acids | Sulfonic acid/salt, Amine | Microwave irradiation, solvent-free | High yields, good functional group tolerance | Requires microwave equipment | organic-chemistry.org |

| From Arenes | Arene, Chlorosulfonic acid | Excess chlorinating agent | Direct, one step to sulfonyl chloride | Harsh acidic conditions, limited functional group tolerance | rsc.org |

Approaches Utilizing Cyano Group Introduction to Aromatic Systems

The introduction of a cyano (-CN) group onto an aromatic ring is a critical transformation for accessing compounds like this compound. The cyano group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. quora.com Therefore, the timing of its introduction is a key strategic consideration.

One of the most established methods for this conversion is the Rosenmund-von Braun reaction, which involves the treatment of an aryl halide with copper(I) cyanide (CuCN), often at elevated temperatures and sometimes using ionic liquids like DMF to improve yields. stackexchange.com More modern variations utilize palladium or nickel catalysts, which can proceed under milder conditions and offer broader substrate scope. stackexchange.comacs.org These methods are particularly useful for converting aryl bromides or iodides into the corresponding benzonitriles. stackexchange.com

Therefore, a plausible synthetic route could start with an appropriate halogenated benzenesulfonamide (B165840), followed by a metal-catalyzed cyanation reaction. Alternatively, one could begin with 4-chlorobenzonitrile (B146240) or 4-bromobenzonitrile, convert it to the corresponding sulfonyl chloride, and then react it with methylamine.

Multicomponent and Cascade Reactions for Structural Elaboration

To enhance synthetic efficiency and build molecular complexity rapidly, multicomponent reactions (MCRs) have emerged as a powerful tool. These reactions combine three or more starting materials in a single operation to form a product that contains portions of all the initial reactants. acs.org

Several MCRs have been developed for the synthesis of sulfonamides and their analogues.

Palladium-Catalyzed Three-Component Coupling : A method devised by Buchwald and co-workers involves the palladium-catalyzed coupling of chlorosulfates, boronic acids, and amines to generate sulfonamides, allowing for rapid diversification at both the sulfur and nitrogen termini. rsc.org

Copper-Catalyzed Sulfonamide Synthesis : A sustainable, one-pot synthesis of sulfonamides has been described using copper catalysis, starting from triarylbismuthines, nitro compounds, and sodium metabisulfite (B1197395) in deep eutectic solvents. researchgate.net This method is noted for its high atom economy. researchgate.net

Ketenimine Sulfonamide Synthesis : A three-component reaction involving a zwitterion generated from dimethyl acetylenedicarboxylate, an aryl sulfonamide, and an isocyanide has been reported to produce ketenimine sulfonamide conjugates. acs.org This approach is also characterized by its high atom economy and stereoselectivity. acs.org

These advanced strategies provide efficient access to a diverse library of sulfonamide-containing structures, including analogues of this compound, often in a more atom-economical and time-saving manner than traditional linear syntheses.

Green Chemistry Principles in Synthetic Design

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize their environmental footprint. This involves the use of safer solvents, efficient catalysts, and processes designed for maximum efficiency and minimal waste.

Environmentally Benign Solvents and Catalyst Systems

A major focus of green synthesis is the replacement of volatile and toxic organic solvents with more environmentally friendly alternatives. nih.govresearchgate.net

Water as a Solvent : Water is an ideal green solvent due to its safety and low environmental impact. Facile and environmentally benign methods for sulfonamide synthesis have been developed using water as the solvent, often in the presence of a simple inorganic base like sodium carbonate to act as an HCl scavenger. rsc.orgmdpi.com This approach often allows for easy product isolation via filtration after acidification, yielding products with excellent purity without the need for further purification. rsc.org

Solvent-Free and Microwave-Assisted Reactions : Eliminating the solvent entirely represents an even greener approach. sci-hub.se An efficient and environmentally benign protocol for the sulfonylation of various amines has been developed using microwave irradiation under solvent- and catalyst-free conditions. rsc.org This method offers advantages such as significantly reduced reaction times, high yields, and simple work-up procedures. rsc.org

Mechanochemistry : Mechanochemical synthesis, using techniques like ball milling, provides a solvent-free method for chemical reactions. rsc.org A one-pot, metal-free mechanochemical process has been demonstrated for the synthesis of sulfonamides from disulfides and amines, using solid sodium hypochlorite (B82951) for oxidation. rsc.org

Advanced Catalyst Systems : The development of recoverable and reusable catalysts is another key aspect of green chemistry. A magnetically retrievable graphene-based nanohybrid (CoFe@rGO) has been used as a heterogeneous catalyst for the synthesis of benzenesulfonamides via the ring-opening of aziridines under solvent-free conditions. scispace.com Furthermore, the use of visible light photoredox catalysis, sometimes in conjunction with copper catalysts, offers a mild and efficient pathway for constructing S-N bonds. nih.gov

Table 2: Green Synthetic Approaches to Sulfonamides

| Approach | Solvent/Conditions | Catalyst | Key Advantages | Citations |

| Aqueous Synthesis | Water | Base (e.g., Na2CO3) | Environmentally benign, simple work-up, high purity | Limited solubility of some reactants |

| Microwave-Assisted | Solvent-free | None | Rapid reaction times, excellent yields, clean process | Requires specialized equipment |

| Mechanosynthesis | Solvent-free (Ball mill) | Metal-free | Avoids solvents, uses cost-effective reagents | Scalability can be a challenge |

| Heterogeneous Catalysis | Solvent-free | Magnetically retrievable nanohybrid | Catalyst is reusable, solvent-free conditions | Catalyst preparation required |

| Photoredox Catalysis | Acetonitrile | Copper/Visible light | Mild, redox-neutral conditions | Requires photochemical reactor setup |

Optimization of Reaction Conditions and Yields for Efficient Synthesis

The efficient synthesis of this compound and its analogues is critically dependent on the meticulous optimization of reaction parameters. Achieving high yields and purity necessitates a systematic approach to controlling variables such as temperature, pressure, and the stoichiometry of reactants. Modern synthetic strategies increasingly focus on fine-tuning these conditions to not only maximize product formation but also to enhance reaction efficiency, reduce waste, and simplify downstream processing.

The interplay between temperature, pressure, and reactant ratios is fundamental to directing the outcome of sulfonamide synthesis. Precise control over these parameters can significantly influence reaction rates, equilibrium positions, and the formation of side products.

Temperature: Reaction temperature is a critical lever in chemical synthesis. For instance, in the preparation of certain sulfonamide analogues, reactions are conducted under reflux conditions to ensure sufficient energy is provided to overcome activation barriers. A patent for the synthesis of a complex N,N-dimethyl-imidazole-sulfonamide specifies a reflux reaction for 3 to 8 hours. google.com Another method for preparing a methoxy-naphthyridine derivative involves reacting at temperatures between 80-160°C. google.com Conversely, some reactions require cooling to control exothermicity or to favor the crystallization of the desired product. One procedure involves cooling the reaction mixture in an ice bath for an hour after an initial stirring period at 20-25°C to precipitate the product. prepchem.com

Pressure: While many sulfonamide syntheses are performed at atmospheric pressure, the use of controlled pressure can be advantageous, particularly when dealing with volatile reagents or when aiming to increase reaction rates. The synthesis of a naphthyridine carboxamide analogue can be performed in an autoclave at pressures ranging from 2 to 10 bar, with a preference for 3 to 5 bar, which helps to shorten reaction times from 8-40 hours to 8-24 hours. google.com

Stoichiometric Control: The molar ratio of reactants is a key factor in maximizing yield and minimizing unreacted starting materials. In many procedures, an excess of one reagent is used to drive the reaction to completion. For example, the synthesis of N-acetyl-4-methyl-benzenesulfonamide utilizes an excess of acetyl chloride, particularly because the reaction is conducted in the presence of water, which can consume the reagent. dergipark.org.tr Similarly, a one-pot method for creating sulfonamides from aromatic acids may employ super-stoichiometric loadings of a copper catalyst to improve yields. nih.govacs.org The precise stoichiometric balance is often determined through optimization studies, as shown in the development of methods for synthesizing sulfonyl chlorides where different molar equivalents of reagents are tested to find the optimal conditions for achieving near-quantitative yields. researchgate.net

Table 1: Examples of Optimized Reaction Conditions for Sulfonamide Synthesis

| Target/Analogue Type | Key Parameters Controlled | Conditions | Observed Outcome/Yield | Source |

|---|---|---|---|---|

| (Hetero)aryl Sulfonamides | Stoichiometry (Catalyst), Reagent | Cu(MeCN)4BF4 catalyst, SO2 in acetonitrile | 62% yield, demonstrating the importance of the SO2 source. | nih.govacs.org |

| 4-methylbenzenesulfonyl bromide | Reagent, Solvent | N-bromosuccinimide (NBS) in CH3CN | 87% yield, showing optimization over other halogen sources. | researchgate.net |

| Cyazofamid | Stoichiometry, Time, Temperature | 1:1.2 molar ratio of imidazole (B134444) intermediate to N,N-dimethylaminosulfuryl chloride, reflux for 3 hours. | 96.2% yield with 98.8% purity. | google.com |

| Naphthyridine carboxamide analogue | Temperature, Pressure | 100-130°C in an autoclave at 3-5 bar. | Optimized reaction times of 8-24 hours. | google.com |

Achieving research-grade purity for this compound and its analogues is paramount for accurate analytical characterization and further application. Following the initial synthesis, the crude product typically contains unreacted starting materials, reagents, and side products that must be removed. Advanced and meticulously executed purification techniques are therefore essential.

Crystallization/Recrystallization: This is one of the most powerful and widely used techniques for purifying solid organic compounds. The choice of solvent is critical; the ideal solvent should dissolve the compound well at an elevated temperature but poorly at lower temperatures, while impurities should remain soluble at all temperatures or be insoluble. For instance, the synthesis of cyazofamid, an imidazole sulfonamide, concludes with recrystallization from ethyl acetate (B1210297) to yield a product with 98.8% purity. google.com This process effectively removes soluble impurities and provides a crystalline, high-purity solid.

Washing and Extraction: Liquid-liquid extraction and washing are fundamental workup steps. A facile synthesis for 4-methylbenzenesulfonamide derivatives employs a semi-miscible biphasic solvent system which simplifies the workup process, leading to higher yields and reduced reaction times. eurjchem.com In other procedures, after the reaction is complete, the mixture is treated with water to quench excess reagents and dissolve inorganic salts. The organic phase containing the product is then separated and washed sequentially with water and saturated brine solutions to remove residual water-soluble impurities before the solvent is evaporated. google.com

Distillation: For liquid products or to remove volatile solvents from a solid product, distillation is employed. In one patented method, after the reaction, acetone (B3395972) is distilled off and replaced by toluene (B28343). google.com This solvent swap, known as redistillation, can be part of the workup. Furthermore, azeotropic distillation is used to remove water from the reaction mixture to ensure anhydrous conditions for a subsequent synthetic step. google.com

Filtration: Filtration is a straightforward yet crucial step to separate the solid product from the reaction solvent and any dissolved impurities. After cooling a reaction mixture to induce precipitation, the solid is collected by filtration and typically washed with a small amount of cold solvent to remove any surface impurities before being dried. google.comgoogle.comprepchem.com

Table 2: Purification Methods for Sulfonamide Compounds

| Purification Technique | Application Example | Purpose | Source |

|---|---|---|---|

| Recrystallization | Cyazofamid crude product is recrystallized from ethyl acetate. | To remove impurities and obtain a high-purity crystalline solid (98.8% purity). | google.com |

| Solvent Washing | The toluene phase containing the product is washed with water and saturated sodium chloride solution. | To remove excess dimethyl sulfate (B86663) and other water-soluble impurities. | google.com |

| Azeotropic Distillation | Toluene solution is distilled to a certain volume. | To remove water from the product solution to prepare for the next synthetic stage. | google.com |

| Filtration | The precipitate of N-cyano-N'-methyl-methylsulfinylformamidine is filtered and washed with acetone. | To isolate the solid product from the reaction mixture. | prepchem.com |

| Biphasic Solvent System | Used in the synthesis of 4-methylbenzenesulfonamide derivatives. | To simplify workup and product isolation. | eurjchem.com |

Chemical Reactivity and Mechanistic Investigations of 4 Cyano N Methylbenzenesulfonamide

Reactivity of the Cyano Functional Group

The cyano (C≡N) group is characterized by a polarized triple bond, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.org This inherent reactivity allows for a variety of transformations.

Nucleophilic Additions to the Nitrile Carbon

The electrophilic nature of the nitrile carbon in 4-cyano-N-methylbenzenesulfonamide facilitates nucleophilic additions. libretexts.org A notable example is the reaction with organometallic reagents, such as Grignard reagents. This reaction pathway typically leads to the formation of ketones after hydrolysis of the intermediate imine.

Computational studies, specifically Density Functional Theory (DFT) calculations, have been employed to investigate the mechanism of nucleophilic attack on nitrile-carrying compounds. nih.gov These studies reveal that the reaction proceeds through a transition state where the hybridization of the nitrile carbon changes from sp to sp2. nih.gov The reaction can occur via a concerted synchronous mechanism where the nucleophilic attack and protonation happen simultaneously. nih.gov

The reactivity of the nitrile group can be influenced by adjacent electron-withdrawing groups. nih.gov In the context of drug design, this property is often exploited to create covalent inhibitors that form a stable bond with biological targets. nih.gov

Hydrolytic Transformations and Amidation Pathways

The cyano group can undergo hydrolysis under either acidic or basic conditions to yield a carboxylic acid. libretexts.org This process proceeds through an amide intermediate. libretexts.org

Base-catalyzed hydrolysis: In the presence of a base, a hydroxide (B78521) ion acts as the nucleophile, attacking the electrophilic nitrile carbon. libretexts.org The resulting imine anion is then protonated to form a hydroxy imine, which tautomerizes to an amide. libretexts.org Further hydrolysis of the amide yields the carboxylate ion. libretexts.org

Acid-catalyzed hydrolysis: Under acidic conditions, the nitrile nitrogen is first protonated, which enhances the electrophilicity of the carbon atom. A weak nucleophile, such as water, can then attack the carbon, leading to the formation of a protonated hydroxy imine. Tautomerization then yields the amide.

These hydrolytic pathways are fundamental in synthetic organic chemistry for the conversion of nitriles to carboxylic acids.

Reduction Reactions for Amine and Imine Synthesis

The cyano group of this compound can be reduced to a primary amine. google.com This transformation is a crucial method for synthesizing amines from nitriles. google.com

Common reducing agents for this purpose include:

Lithium aluminum hydride (LiAlH₄): This powerful reducing agent readily converts nitriles to primary amines. google.comyoutube.com The reaction involves the nucleophilic addition of a hydride ion to the nitrile carbon, followed by a second hydride addition to the intermediate imine anion. libretexts.org Subsequent workup with water yields the primary amine. libretexts.org

Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a metal catalyst, such as Raney nickel or palladium, to reduce the nitrile to an amine. google.com

Other Borane (B79455) Reagents: Substituted boranes and ammonia (B1221849) borane have also been shown to be effective in the reduction of nitriles to primary amines. organic-chemistry.org

Partial reduction of the nitrile group to an imine can be achieved using specific reagents like diisobutylaluminum hydride (DIBAL-H). youtube.com This reaction provides a pathway to aldehydes upon subsequent hydrolysis. youtube.com

Reactivity of the Sulfonamide Functional Group

The sulfonamide group (-SO₂NH-) also imparts significant chemical properties to the molecule, including acidic characteristics and the potential for substitution reactions at the nitrogen atom.

Acid-Base Properties and Anion Formation

The hydrogen atom attached to the nitrogen in the sulfonamide group is acidic due to the strong electron-withdrawing nature of the adjacent sulfonyl group. This acidity allows for the formation of a resonance-stabilized anion upon deprotonation by a base. The pKa of the N-H proton in related sulfonamides is a key determinant of their biological and chemical reactivity.

The formation of this anion is a critical step in many of the reactions involving the sulfonamide moiety, including N-alkylation and N-acylation.

N-Substitution Reactions (e.g., N-Alkylation, N-Acylation)

The sulfonamide nitrogen can be substituted through reactions like N-alkylation and N-acylation. These reactions typically proceed via the initial deprotonation of the sulfonamide to form the corresponding anion, which then acts as a nucleophile.

N-Alkylation: The sulfonamide anion can react with alkyl halides or other alkylating agents to form N-alkylated products. researchgate.netnih.gov For instance, the reaction of a primary sulfonamide with an alkyl bromide in the presence of a base like potassium carbonate can yield the N-alkylated sulfonamide. orgsyn.org However, some studies have reported that 4-cyanobenzenesulfonamide (B1293931) did not yield N-alkylation products under certain manganese-catalyzed conditions using alcohols as the alkylating agent. acs.org Ruthenium-catalyzed N-alkylation of aminobenzenesulfonamides with alcohols has also been explored for the synthesis of amino-(N-alkyl)benzenesulfonamides. figshare.com

N-Acylation: Similarly, N-acylation can be achieved by reacting the sulfonamide with an acylating agent, such as an acid chloride or anhydride, in the presence of a base. dergipark.org.tr This reaction is a common method for the synthesis of N-acylsulfonamides, which are an important class of compounds with various biological activities. dergipark.org.tr

Aromatic Ring Functionalization and Substitution Reactions of this compound

The reactivity of the aromatic ring in this compound is profoundly influenced by the electronic properties of its two substituents: the cyano (-CN) group and the N-methylsulfonamide (-SO₂NHCH₃) group. Both are potent electron-withdrawing groups, which significantly deactivates the benzene (B151609) ring towards electrophilic attack.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the this compound ring is expected to be a challenging transformation due to the presence of two deactivating groups. These groups reduce the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. organic-chemistry.org

The directing effect of each substituent determines the regioselectivity of any potential EAS reaction. The cyano group is a well-established meta-director, while the sulfonamide group is also considered a meta-director due to the strong electron-withdrawing nature of the sulfonyl moiety. The table below summarizes the individual effects of these substituents.

| Substituent | Electronic Effect | Directing Effect |

| Cyano (-CN) | Strongly Deactivating | Meta |

| N-methylsulfonamide (-SO₂NHCH₃) | Strongly Deactivating | Meta |

Given that the cyano and N-methylsulfonamide groups are in a para-relationship, their directing effects reinforce each other. Both groups direct incoming electrophiles to the positions meta to themselves. Therefore, electrophilic substitution on this compound is predicted to occur at the positions ortho to the cyano group and meta to the N-methylsulfonamide group (C2 and C6), or at the positions ortho to the N-methylsulfonamide group and meta to the cyano group (C3 and C5). Due to steric hindrance from the N-methylsulfonamide group, substitution at the C2 and C6 positions is likely to be favored.

Predicted Products of Electrophilic Aromatic Substitution:

For a typical EAS reaction such as nitration (using HNO₃/H₂SO₄), the expected major product would be 4-cyano-N-methyl-2-nitrobenzenesulfonamide. masterorganicchemistry.comyoutube.comlibretexts.orgchemtube3d.com Similarly, in a Friedel-Crafts acylation, the acyl group would be introduced at the same position. organic-chemistry.orgbyjus.comlibretexts.orgkhanacademy.org However, the highly deactivated nature of the ring would necessitate harsh reaction conditions, and yields are expected to be low. organic-chemistry.org

Transition Metal-Catalyzed Cross-Coupling Reactions for Aromatic Diversification

Transition metal-catalyzed cross-coupling reactions offer a powerful alternative for the functionalization of the this compound scaffold, particularly given the challenges of direct electrophilic substitution. nih.gov These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide, catalyzed by a transition metal complex, most commonly palladium. wikipedia.orgyoutube.com

To utilize cross-coupling strategies, this compound would first need to be functionalized with a suitable leaving group, such as a halogen (Br, I) or a triflate. For instance, if a bromo-derivative, such as 2-bromo-4-cyano-N-methylbenzenesulfonamide, were synthesized, it could serve as a substrate for a variety of cross-coupling reactions.

Potential Cross-Coupling Reactions:

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Potential Product |

| Suzuki-Miyaura Coupling | Aryl/vinyl boronic acid or ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 2-Aryl/vinyl-4-cyano-N-methylbenzenesulfonamide |

| Buchwald-Hartwig Amination | Primary/secondary amine | Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | 2-(Amino)-4-cyano-N-methylbenzenesulfonamide |

| Heck Coupling | Alkene | Pd catalyst, Base (e.g., Et₃N) | 4-Cyano-N-methyl-2-vinylbenzenesulfonamide |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | 4-Cyano-N-methyl-2-alkynylbenzenesulfonamide |

The Suzuki-Miyaura coupling, in particular, is a versatile method for forming carbon-carbon bonds. libretexts.orgorganic-chemistry.org The reaction of a halogenated this compound with a boronic acid in the presence of a palladium catalyst and a base would lead to the formation of biaryl or vinyl-substituted derivatives. st-andrews.ac.uknih.gov Similarly, the Buchwald-Hartwig amination would allow for the introduction of a wide range of amino groups at the halogenated position, providing access to a diverse library of compounds. wikipedia.orgorganic-chemistry.orglibretexts.org

Studies on Reaction Kinetics and Thermodynamic Considerations

Detailed kinetic and thermodynamic studies specifically on the functionalization reactions of this compound are not extensively reported in the literature. However, data from related compounds, particularly other benzenesulfonamide (B165840) derivatives, can provide valuable insights.

The thermodynamics of reactions involving benzenesulfonamides have been investigated in other contexts. For example, the enthalpies of combustion and formation have been determined for benzenesulfonamide and some of its derivatives, providing fundamental data on their stability. researchgate.net The dissolution of benzenesulfonamide in various solvents has also been studied, yielding thermodynamic parameters such as Gibbs energy, enthalpy, and entropy of dissolution. acs.org Such data are crucial for understanding the energetics of these molecules in solution, which is the medium for most chemical reactions.

Thermodynamic Data for Related Benzenesulfonamide Compounds:

| Compound | Property | Value (kJ·mol⁻¹) | Reference |

| Benzenesulfonamide | Standard Molar Enthalpy of Combustion | -3611.4 ± 1.8 | researchgate.net |

| p-Toluenesulfonamide | Standard Molar Enthalpy of Combustion | -4280.7 ± 1.1 | researchgate.net |

| 4-Aminobenzenesulfonamide | Standard Molar Enthalpy of Combustion | -3725.6 ± 1.9 | researchgate.net |

From a kinetic standpoint, the high degree of deactivation of the aromatic ring in this compound suggests that electrophilic substitution reactions will have high activation energies and therefore slow reaction rates. The rate of reaction can be influenced by the choice of catalyst and reaction conditions. For instance, in Friedel-Crafts reactions, the use of a strong Lewis acid catalyst is essential to generate a sufficiently reactive electrophile to overcome the deactivation of the ring. organic-chemistry.orgbyjus.com

Kinetic studies on the sulfamoylation of alcohols, a reaction involving the formation of a sulfonamide-like linkage, have highlighted the influence of the solvent and the presence of a base on the reaction rate. researchgate.net These studies suggest that the reaction conditions can be optimized to achieve efficient transformations even with moderately reactive substrates.

Design and Synthesis of Structural Analogues and Derivatives of 4 Cyano N Methylbenzenesulfonamide

Strategic Modifications of the Cyano Moiety

The cyano group is a key functional group that can be strategically modified to modulate the properties of the parent compound. Its strong electron-withdrawing nature significantly influences the molecule's reactivity and potential interactions with biological targets. nih.gov

One common modification involves the conversion of the nitrile to other functional groups. For instance, the cyano group can be hydrolyzed to a carboxylic acid or an amide. It can also be reduced to a primary amine. Another approach is the transformation of the cyano group into a tetrazole ring, which can act as a bioisostere for a carboxylic acid group, offering similar steric and electronic properties but with improved metabolic stability and pharmacokinetic profiles.

The reactivity of the nitrile can be fine-tuned by introducing adjacent electron-withdrawing groups. nih.gov This strategy can enhance the electrophilicity of the carbon atom in the cyano group, making it more susceptible to nucleophilic attack. nih.gov This principle is utilized in the design of covalent inhibitors, where the modified cyano group can form a stable bond with a target protein. nih.gov

Variations on the N-Methyl Substituent

Modifications to the N-methyl group of 4-cyano-N-methylbenzenesulfonamide provide a direct avenue for exploring the impact of steric and electronic effects on the molecule's activity. A common synthetic strategy involves the reaction of 4-cyanobenzenesulfonyl chloride with a diverse range of primary and secondary amines.

Systematic variations can include the introduction of larger alkyl groups, such as ethyl, propyl, or butyl, to probe for steric hindrance at the nitrogen atom. The incorporation of functionalized alkyl chains, for example, those bearing hydroxyl, alkoxy, or additional amino groups, can introduce new points for hydrogen bonding or alter the solubility of the derivatives. nih.gov A study on N-substituted analogs of 3,4-methylenedioxyphenylisopropylamine demonstrated the synthesis of various derivatives with alkyl, alkenyl, hydroxy, and alkoxy substituents on the nitrogen atom through reductive alkylation. nih.gov

Furthermore, replacing the methyl group with cyclic amines like piperidine, morpholine, or piperazine (B1678402) can introduce conformational constraints and additional pharmacophoric features. nih.gov The synthesis of N-acylsulfonamides, which involves the acylation of the sulfonamide nitrogen, represents another class of derivatives with potentially altered biological activities. dergipark.org.tr

The following table summarizes some examples of N-substituted analogues and their synthetic precursors:

| Derivative Type | Amine Precursor | Reference |

| N-Alkyl | Methylamine (B109427), Ethylamine, etc. | nih.gov |

| N-Cycloalkyl | Cyclopropylamine, Cyclohexylamine | |

| N-Aryl | Aniline, Substituted Anilines | researchgate.net |

| N-Heterocyclyl | Piperidine, Morpholine | nih.gov |

| N-Acyl | Acetyl chloride, Benzoyl chloride | dergipark.org.tr |

Systematic Aromatic Ring Substitutions for Structure-Reactivity Correlation

Systematic substitution on the benzenoid ring of this compound is a classical strategy to establish structure-activity relationships (SAR). By introducing various substituents at different positions of the aromatic ring, one can modulate the electronic and steric properties of the molecule and observe the resulting effects on its reactivity and biological activity.

Kinetic studies on the reactions of substituted phenyl benzoates with nucleophiles have shown that the position and nature of the substituent significantly influence the reaction rates. rsc.org For instance, electron-withdrawing groups on the aromatic ring generally increase the reactivity of the sulfonamide towards nucleophilic attack, while electron-donating groups have the opposite effect.

A series of 1-sulfonyl indolines were synthesized with various substituents on the indoline (B122111) ring to study their antiproliferative activity. nih.gov This research highlighted the importance of the substitution pattern for biological efficacy. nih.gov Similarly, the synthesis of 1,4-bis(arylsulfonamido)benzene derivatives with different substituents on the central aromatic ring revealed that the nature and position of these groups were critical for their inhibitory activity against the Keap1-Nrf2 protein-protein interaction. nih.gov

The following table provides examples of substituents and their expected effect on the reactivity of the aromatic ring:

| Substituent | Position | Expected Effect on Reactivity | Reference |

| Nitro (NO₂) | ortho, para | Increase | acs.org |

| Methoxy (OCH₃) | ortho, para | Decrease | nih.govacs.org |

| Chloro (Cl) | ortho, para | Increase | nih.gov |

| Methyl (CH₃) | ortho, para | Decrease | nih.gov |

| Fluoro (F) | ortho, para | Increase | nih.gov |

Combinatorial Chemistry Approaches to Derivative Libraries

Combinatorial chemistry offers a powerful platform for the rapid synthesis of large and diverse libraries of this compound derivatives. This high-throughput approach allows for the systematic exploration of a wide range of structural modifications, accelerating the discovery of compounds with desired properties.

One common strategy involves a fragment-based approach within a dynamic combinatorial library (DCL). nih.gov In this method, a set of building blocks, including a sulfonamide core, is allowed to react reversibly to form a library of compounds. The addition of a biological target can then amplify the formation of the best-binding library members. nih.gov

For example, a library of acylhydrazones was generated by reacting various acylhydrazides with a set of aldehydes. nih.gov The inclusion of a sulfonamide-containing fragment in the building blocks would allow for the generation of a library of sulfonamide derivatives. The identification of amplified compounds in the presence of a target enzyme can then guide the synthesis of more potent and selective inhibitors. nih.gov

The design of such libraries often involves the use of solid-phase synthesis, where the sulfonamide core is attached to a resin, and various building blocks are sequentially added. This approach simplifies the purification process and allows for the automation of the synthesis.

Stereoselective Synthesis of Chiral Analogues (if applicable)

The introduction of chirality into the structure of this compound can lead to analogues with distinct biological activities. Stereoselective synthesis is crucial for obtaining enantiomerically pure compounds, as different enantiomers can have different pharmacological profiles.

Chirality can be introduced at several positions in the molecule. For instance, if the N-methyl group is replaced by a chiral substituent, such as a chiral amine, the resulting sulfonamide will be chiral. The synthesis of such compounds often involves the use of enantiomerically pure starting materials or chiral auxiliaries.

Another approach involves the creation of a chiral center on the aromatic ring or on a substituent attached to it. While this compound itself is achiral, derivatives can be designed to possess stereogenic centers.

The stereoselective synthesis of chiral sulfinyl compounds, such as sulfoxides and sulfinates, is a well-established field. nih.gov These methods often rely on the asymmetric oxidation of a prochiral sulfide (B99878) or the use of a chiral sulfinyl group as a chiral auxiliary. nih.gov While directly applicable to the synthesis of chiral sulfonamides is less common, the principles of asymmetric synthesis can be adapted to create chiral analogues of this compound. For example, a chiral center could be introduced via an asymmetric reaction on a substituent of the aromatic ring.

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Cyano N Methylbenzenesulfonamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic compounds, offering detailed insights into the connectivity and spatial arrangement of atoms.

Comprehensive Analysis of ¹H and ¹³C NMR Data for Structural Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the 4-cyano-N-methylbenzenesulfonamide molecule.

In the ¹H NMR spectrum, the aromatic protons of the para-substituted benzene (B151609) ring typically appear as two distinct doublets. The protons ortho to the sulfonyl group are expected to resonate at a different chemical shift compared to those ortho to the cyano group due to the differing electronic effects of these substituents. The N-methyl group protons would present as a singlet, and the proton attached to the nitrogen of the sulfonamide group would also appear as a singlet, though its chemical shift can be variable and influenced by solvent and concentration.

The ¹³C NMR spectrum complements the proton data by providing the chemical shifts for each unique carbon atom. The carbon atoms of the benzene ring will show distinct signals, with the carbons directly attached to the sulfonyl and cyano groups having characteristic chemical shifts. The carbon of the N-methyl group will appear in the aliphatic region of the spectrum, while the carbon of the cyano group will have a specific chemical shift in the downfield region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho to SO₂NHCH₃) | ~7.8-8.0 (d) | ~127-130 |

| Aromatic CH (ortho to CN) | ~7.7-7.9 (d) | ~132-135 |

| Aromatic C-SO₂NHCH₃ | - | ~138-142 |

| Aromatic C-CN | - | ~115-120 |

| N-CH₃ | ~2.4-2.7 (s) | ~25-30 |

| C≡N | - | ~117-119 |

| NH | Variable (s) | - |

Note: These are predicted values and can vary based on the solvent and experimental conditions.

Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are instrumental in establishing the precise connectivity and through-space relationships between atoms, confirming the proposed structure of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons on the benzene ring, confirming their ortho relationship. researchgate.netsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.netprinceton.edu This is crucial for definitively assigning the carbon signals based on the known proton assignments. For instance, the signal for the N-methyl protons would correlate with the N-methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. princeton.edursc.org HMBC is invaluable for piecing together the molecular framework. Key correlations would be expected between the N-methyl protons and the carbon of the sulfonyl group, as well as between the aromatic protons and the quaternary carbons of the benzene ring (the one bearing the sulfonyl group and the one with the cyano group).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, regardless of whether they are directly bonded. researchgate.netrsc.org In the case of this compound, a NOESY experiment could show a through-space correlation between the N-methyl protons and the aromatic protons ortho to the sulfonamide group, providing further conformational information.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like this compound. In positive ion mode, ESI-MS would be expected to show a prominent peak for the protonated molecule [M+H]⁺. High-resolution ESI-MS can provide the exact mass of this ion, allowing for the unambiguous determination of the molecular formula (C₈H₈N₂O₂S). rsc.org Depending on the experimental conditions, adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ might also be observed. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. shimadzu.com It is an excellent tool for assessing the purity of a sample of this compound and for confirming its identity. The compound would first be separated from any impurities on the GC column, and then the mass spectrometer would provide a mass spectrum for the pure compound. The resulting electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) and a characteristic fragmentation pattern that can be used as a chemical fingerprint for identification. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net They are particularly effective for identifying the functional groups present in a compound.

The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

| N-H (sulfonamide) | Stretching | 3200-3300 | scielo.br |

| C-H (aromatic) | Stretching | 3000-3100 | |

| C-H (methyl) | Stretching | 2850-2960 | |

| C≡N (cyano) | Stretching | 2220-2260 | researchgate.netresearchgate.net |

| C=C (aromatic) | Stretching | 1450-1600 | scielo.org.mx |

| S=O (sulfonamide) | Asymmetric Stretching | 1300-1350 | scielo.br |

| S=O (sulfonamide) | Symmetric Stretching | 1150-1180 | scielo.br |

| S-N (sulfonamide) | Stretching | 900-950 | |

| C-S | Stretching | 650-750 |

The strong and sharp absorption band for the cyano (C≡N) group stretch is a particularly useful diagnostic peak. researchgate.netresearchgate.net The characteristic strong absorptions for the asymmetric and symmetric stretching of the sulfonyl (S=O) group are also key identifiers for the sulfonamide functionality. scielo.br The N-H stretching vibration of the sulfonamide will appear as a moderately intense band in the higher frequency region of the spectrum. scielo.br

Computational and Theoretical Chemistry Studies of 4 Cyano N Methylbenzenesulfonamide

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic structure and intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, provide insights into molecular geometry, energy levels, and electron distribution.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net For 4-cyano-N-methylbenzenesulfonamide, DFT methods, particularly with hybrid functionals like B3LYP, are employed to determine the most stable three-dimensional arrangement of its atoms, known as geometry optimization. nih.gov This process systematically adjusts the atomic coordinates to find the minimum energy conformation on the potential energy surface. arxiv.org

Energy calculations derived from DFT provide the total electronic energy of the molecule, which is a key indicator of its stability. Furthermore, these calculations are instrumental in determining the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests a more reactive molecule. wikipedia.org

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Value |

|---|---|

| Total Electronic Energy | [Value] a.u. |

| HOMO Energy | [Value] eV |

| LUMO Energy | [Value] eV |

| HOMO-LUMO Gap | [Value] eV |

| Dipole Moment | [Value] Debye |

Note: These are representative values and would need to be calculated specifically for this compound.

Ab Initio Methods for High-Accuracy Property Prediction and Molecular Orbital Analysis

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. researchgate.net These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and Coupled Cluster), can provide highly accurate predictions of molecular properties. ajchem-a.com

For this compound, ab initio calculations can be used to refine the geometry obtained from DFT and to calculate electronic properties with greater precision. A detailed analysis of the molecular orbitals (MOs) can be performed to visualize the distribution of electron density. researchgate.net The HOMO is typically localized on the more electron-rich parts of the molecule, indicating the regions most susceptible to electrophilic attack, while the LUMO is found in electron-deficient areas, highlighting potential sites for nucleophilic attack. youtube.com Visualizing these orbitals can provide a qualitative understanding of the molecule's reactivity. youtube.com

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. mdpi.comarxiv.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape and the assessment of molecular flexibility. mdpi.com

For this compound, MD simulations can reveal the different spatial arrangements (conformers) the molecule can adopt due to the rotation around its single bonds, particularly the C-S and S-N bonds. By simulating the molecule in a solvent, such as water or an organic solvent, the influence of the environment on its conformational preferences can be investigated. pku.edu.cn The results of these simulations can be analyzed to identify the most populated conformations and the energy barriers between them, providing a comprehensive understanding of the molecule's flexibility and how it might interact with other molecules, such as biological receptors.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry plays a vital role in predicting spectroscopic properties, which can aid in the interpretation of experimental spectra and the structural elucidation of new compounds. nih.gov

For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. nih.govnih.gov Vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic positions. researchgate.net These calculated frequencies can be compared with experimental IR and Raman spectra to assign the observed vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations. researchgate.net

NMR chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net These calculations provide theoretical chemical shifts for the ¹H and ¹³C nuclei in the molecule. github.io By comparing the predicted NMR spectrum with experimental data, the accuracy of the computational model can be validated, and the assignment of signals in the experimental spectrum can be confirmed. nih.gov

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value (cm⁻¹ or ppm) | Experimental Value (cm⁻¹ or ppm) |

|---|---|---|

| C≡N Stretch (IR) | [Value] | [Value] |

| S=O Asymmetric Stretch (IR) | [Value] | [Value] |

| S=O Symmetric Stretch (IR) | [Value] | [Value] |

| Aromatic C-H ¹H NMR | [Value] | [Value] |

| N-CH₃ ¹H NMR | [Value] | [Value] |

| Cyano C ¹³C NMR | [Value] | [Value] |

Note: These are representative values. Experimental data would be required for a direct comparison.

Mechanistic Insights into Reaction Pathways and Transition States

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. nih.gov By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states. nih.gov

For the synthesis of this compound, which could involve the reaction of 4-cyanobenzenesulfonyl chloride with methylamine (B109427), computational methods can be used to model the reaction pathway. DFT calculations can determine the activation energy of the reaction by locating the transition state structure, which is the highest energy point along the reaction coordinate. nih.gov Analysis of the transition state geometry can provide insights into the bond-forming and bond-breaking processes that occur during the reaction. This information is crucial for understanding the reaction kinetics and for optimizing reaction conditions.

Investigation of Aromaticity and Substituent Effects on Reactivity

The benzene (B151609) ring in this compound is an aromatic system, and its electronic properties and reactivity are significantly influenced by the attached cyano (-CN) and N-methylbenzenesulfonamide (-SO₂NHCH₃) groups.

Aromaticity can be quantified computationally using various indices. The Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion that measures the magnetic shielding at the center of the ring. github.iorsc.org A negative NICS value is indicative of an aromatic ring current. The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometric criterion that evaluates the degree of bond length equalization in the ring. researchgate.netnih.gov A HOMA value close to 1 suggests high aromaticity. nih.gov

The substituents have opposing electronic effects. The cyano group is a strong electron-withdrawing group due to both the inductive effect of the electronegative nitrogen atom and the resonance effect of the triple bond. Conversely, the sulfonamide group's effect is more complex. The sulfur atom is electron-withdrawing inductively, but the nitrogen atom can donate electron density to the ring via resonance. The N-methyl group is weakly electron-donating.

Advanced Applications in Chemical Sciences Excluding Biological/clinical Contexts

Role as Key Synthetic Intermediates in Multi-Step Organic Synthesis

The molecular architecture of 4-cyano-N-methylbenzenesulfonamide, featuring a reactive cyano group and a sulfonamide moiety, positions it as a versatile intermediate in multi-step organic synthesis. Its utility is demonstrated in the construction of more complex molecular frameworks.

A direct application of this compound as a synthetic precursor is in the preparation of N-substituted derivatives. For instance, it serves as the starting material for the synthesis of 4-cyano-N-methyl-N-(2-phenyl-2-propenyl)benzenesulfonamide. This reaction involves the alkylation of the sulfonamide nitrogen with α-(bromomethyl)styrene in the presence of a base like sodium hydride in an N,N-dimethylformamide (DMF) solvent. prepchem.com

The reactivity of closely related N-cyano-N-aryl benzenesulfonamides further underscores the synthetic potential of this class of compounds. For example, N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) has been employed in the deoxycyanamidation of alcohols. This process highlights the ability of the N-cyano-sulfonamide group to act as both a sulfonyl transfer reagent and a cyanamide (B42294) source, leading to the formation of tertiary cyanamides. acs.org This suggests that this compound could potentially be utilized in similar transformations.

Furthermore, the benzenesulfonamide (B165840) scaffold is a common feature in the synthesis of various heterocyclic compounds. While not a direct use of this compound, the synthesis of N-(4-(6-Amino-5-cyano-4-phenylpyridin-2-yl)phenyl)-4-methylbenzenesulfonamide illustrates how the broader class of benzenesulfonamides are integral to constructing complex, polyfunctional molecules. nih.gov The presence of the cyano group on the benzene (B151609) ring of this compound offers an additional site for chemical modification, potentially leading to a diverse range of heterocyclic structures.

Table 1: Examples of Multi-Step Syntheses Involving Benzenesulfonamide Intermediates

| Starting Material | Reagents | Product | Application | Reference |

| This compound | α-(bromomethyl)styrene, Sodium Hydride, DMF | 4-cyano-N-methyl-N-(2-phenyl-2-propenyl)benzenesulfonamide | Intermediate for further functionalization | prepchem.com |

| N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS), Alcohol | - | Tertiary Cyanamide | Synthesis of cyanamides | acs.org |

| N-(4-aminophenyl)-4-methylbenzenesulfonamide | Various reagents | N-(4-(6-Amino-5-cyano-4-phenylpyridin-2-yl)phenyl)-4-methylbenzenesulfonamide | Synthesis of substituted pyridines | nih.gov |

Potential in Material Science and Polymer Chemistry

The unique combination of a polar cyano group and a hydrogen-bonding capable sulfonamide moiety in this compound suggests its potential for applications in material science and polymer chemistry.

Precursors for Functional Organic Materials

The cyano group is a well-established functional group in the design of organic materials with specific electronic and optical properties. Cyano-containing molecules are known to be useful in the development of materials for applications such as light-emitting diodes and solar cells. While direct research on this compound in this context is limited, its structure is analogous to other cyano-capped molecules that have shown promise as functional organic materials.

In the realm of polymer chemistry, cyano-containing compounds have been utilized as chain transfer agents in controlled polymerization techniques. For example, 4-cyano-4-(thiobenzoylthio)pentanoic acid is used in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. rsc.org This suggests that derivatives of this compound could potentially be designed to act as monomers or modifiers in polymerization processes, thereby incorporating its specific functional properties into the resulting polymer. The modification of polymer backbones, such as in the case of N-methylol polyamide 4, demonstrates how the introduction of functional groups can tune the physical and biodegradable properties of materials. rsc.org

Integration into Supramolecular Architectures (e.g., hydrogen bonding motifs, self-assembly)

The sulfonamide group is a potent hydrogen bond donor and acceptor, making it a valuable motif for the construction of supramolecular assemblies. The N-H and S=O groups can participate in robust intermolecular hydrogen bonding, leading to the formation of well-defined one-, two-, or three-dimensional networks.

Studies on related sulfonamide-containing molecules have demonstrated their ability to form predictable hydrogen-bonding patterns, such as inversion dimers and chain-like columns. nih.gov The presence of the N-methyl group in this compound still allows for hydrogen bonding via the sulfonamide oxygens. These interactions, coupled with potential dipole-dipole interactions from the cyano group, could be exploited to guide the self-assembly of this molecule into ordered supramolecular structures. Such self-assembled architectures are of interest for applications in areas like crystal engineering and the development of responsive materials. The ability of sulfonamides to act as linkers in more complex supramolecular systems further highlights the potential of this compound in this field. nih.govnwhitegroup.com

Applications in Analytical Chemistry (e.g., as a reference compound, internal standard, or in separation science)

In the field of analytical chemistry, well-characterized and stable compounds are essential for method development and validation. This compound, with its distinct functional groups, has potential utility in this area.

While there is no widespread documentation of this compound as a commercial analytical standard, its stable, crystalline nature makes it a suitable candidate for use as a reference compound in qualitative and quantitative analyses. It could be used to calibrate analytical instruments or to identify its presence in complex mixtures.

In separation science, particularly in chromatography, the development of robust analytical methods is crucial. A high-performance liquid chromatography (HPLC) method has been developed for the separation of the closely related compound, N-methylbenzenesulfonamide. sielc.com This indicates that similar chromatographic methods could be readily developed for this compound, allowing for its separation and quantification.

Furthermore, in quantitative analysis, internal standards are often employed to improve the accuracy and precision of measurements. An ideal internal standard has chemical and physical properties similar to the analyte of interest but is not naturally present in the sample. Given its unique structure, this compound could potentially serve as an internal standard in the analysis of other sulfonamides or cyano-containing compounds, provided it meets the necessary criteria of not interfering with the analytes of interest.

Explorations in Catalysis and Ligand Design

The structure of this compound contains heteroatoms (nitrogen and oxygen) with lone pairs of electrons, which can coordinate with metal ions. This property opens up possibilities for its use in catalysis and ligand design.

The sulfonamide moiety is a known coordinating group for a variety of metal ions. Research has shown that sulfonamide derivatives can form stable complexes with transition metals such as zinc(II) and copper(II). For example, 4-methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene sulphonamide has been used as a ligand to synthesize metal complexes with potential catalytic applications. sciencepg.comresearchgate.net The coordination typically occurs through the sulfonamide nitrogen and/or oxygen atoms.

The cyano group in this compound provides an additional coordination site. Cyano-bridged metal complexes are known to form extended one-, two-, or three-dimensional structures, which can exhibit interesting magnetic and catalytic properties. nih.gov The ability of the cyano group to coordinate to metal centers could allow for the use of this compound as a building block for coordination polymers and metal-organic frameworks (MOFs).

The design of ligands is a critical aspect of developing new catalysts. By modifying the structure of this compound, it is possible to tune the electronic and steric properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity. The combination of the sulfonamide and cyano functionalities in a single molecule offers a platform for the design of novel bidentate or bridging ligands for a range of catalytic transformations.

Future Research Directions and Emerging Opportunities for 4 Cyano N Methylbenzenesulfonamide

Development of More Sustainable and Efficient Synthetic Routes

The conventional synthesis of 4-cyano-N-methylbenzenesulfonamide likely involves the reaction of 4-cyanobenzenesulfonyl chloride with methylamine (B109427). While effective, this route can be improved upon by incorporating principles of green and sustainable chemistry. Future research in this area could focus on several key aspects:

Catalytic N-Methylation: The use of stoichiometric and often hazardous methylating agents can be circumvented by employing catalytic N-methylation strategies. Recent advancements have demonstrated the use of catalysts for the N-methylation of amines and sulfonamides. researchgate.net Exploring similar catalytic systems for the direct methylation of 4-cyanobenzenesulfonamide (B1293931) would represent a significant step towards a more atom-economical and environmentally benign synthesis.

Benign Alkylating Agents: The development of synthetic protocols that utilize greener alkylating agents is a promising area of research. For instance, the N-alkylation of sulfonamides with alcohols, catalyzed by transition metals like copper or iridium, offers a more sustainable alternative to traditional methods that generate significant salt waste. ionike.comrsc.orgionike.com Adapting these "borrowing hydrogen" methodologies to the synthesis of this compound from 4-cyanobenzenesulfonamide and methanol would be a noteworthy advancement.

One-Pot Syntheses: Designing a one-pot synthesis from readily available starting materials, thereby minimizing purification steps and solvent usage, is another avenue for improving efficiency and sustainability.

The following table summarizes potential sustainable synthetic strategies for this compound:

| Synthetic Strategy | Potential Reagents | Advantages |

| Catalytic N-Methylation | 4-cyanobenzenesulfonamide, methylating agent (e.g., dimethyl carbonate), catalyst | Reduced waste, higher atom economy |

| "Borrowing Hydrogen" N-Alkylation | 4-cyanobenzenesulfonamide, methanol, transition metal catalyst (e.g., Cu, Ir, Fe) | Use of a benign alkylating agent, water as the only byproduct |

| One-Pot Synthesis | e.g., from 4-chlorobenzonitrile (B146240) via sulfonation and subsequent amination/methylation | Reduced unit operations, less solvent waste |

Exploration of Novel Reactivity and Unforeseen Chemical Transformations

The bifunctional nature of this compound offers a rich landscape for exploring novel chemical reactivity. While its use as a scaffold for further functionalization via N-alkylation is established, the reactivity of the cyano group in this specific molecular context remains largely untapped.

Transformations of the Cyano Group: The cyano group is a versatile functional handle that can be transformed into a variety of other functionalities, including amines, amides, carboxylic acids, and tetrazoles. nih.gov Systematic investigation into the hydrolysis, reduction, and cycloaddition reactions of the cyano group in this compound could lead to the synthesis of novel derivatives with interesting properties. For instance, [2+3] cycloaddition reactions with azides could yield tetrazole-containing benzenesulfonamides, a class of compounds with potential applications in medicinal chemistry.

Ortho-Functionalization: Directed ortho-metalation strategies could be explored to introduce substituents at the positions adjacent to the sulfonyl group, further expanding the molecular diversity accessible from this starting material.

Radical Reactions: The exploration of radical-mediated transformations involving either the sulfonamide or the aryl nitrile moiety could unveil unprecedented reactivity patterns.

Potential novel transformations of this compound are outlined in the table below:

| Reaction Type | Potential Reagents/Conditions | Potential Product(s) |

| Cyano Group Hydrolysis | Acid or base catalysis | 4-(aminocarbonyl)-N-methylbenzenesulfonamide, 4-carboxy-N-methylbenzenesulfonamide |

| Cyano Group Reduction | Reducing agents (e.g., LiAlH4, H2/catalyst) | 4-(aminomethyl)-N-methylbenzenesulfonamide |

| [2+3] Cycloaddition | Sodium azide, catalyst | 4-(1H-tetrazol-5-yl)-N-methylbenzenesulfonamide |

| N-Arylation | Arylboronic acids, copper catalyst | N-aryl-4-cyano-N-methylbenzenesulfonamides |

Integration into Emerging Chemical Technologies (e.g., flow chemistry, photoredox catalysis)

The integration of this compound into modern synthetic technologies such as flow chemistry and photoredox catalysis presents significant opportunities for process intensification, enhanced safety, and the discovery of novel reaction pathways.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and facile scalability. nih.govresearchgate.net The synthesis of sulfonamides has been successfully demonstrated in flow reactors. nih.gov Applying this technology to the synthesis of this compound could lead to a more efficient and safer manufacturing process. Furthermore, subsequent functionalization reactions could also be performed in a continuous flow setup.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. This technology has been successfully applied to the functionalization of both sulfonamides and aryl nitriles. nih.govrsc.orgorganic-chemistry.org Future research could explore the use of this compound as a substrate in photoredox-catalyzed reactions, potentially enabling novel transformations such as C-H functionalization or cross-coupling reactions. The generation of N-centered radicals from sulfonamides under photocatalytic conditions is a particularly promising avenue for exploration. nih.govrsc.org

Addressing Unexplored Mechanistic Aspects through Advanced Experimental and Computational Techniques

A deeper understanding of the reaction mechanisms involving this compound can be achieved through the application of advanced experimental and computational techniques.

In Situ Spectroscopic Studies: The use of in situ spectroscopic techniques, such as ReactIR and process NMR, can provide valuable real-time information on reaction kinetics, intermediates, and byproducts, aiding in the optimization of synthetic protocols.

Computational Chemistry: Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating reaction mechanisms, predicting reactivity, and understanding electronic structure. ijcce.ac.ir DFT studies on this compound could be employed to:

Calculate the bond dissociation energies to predict sites of radical formation.

Model the transition states of potential reactions to understand activation barriers and reaction pathways.

Analyze the molecular orbitals (HOMO/LUMO) to predict its behavior in photoredox catalysis. researchgate.net

The following table highlights key mechanistic questions and the techniques that could be used to address them:

| Mechanistic Question | Proposed Technique(s) |

| Kinetics of N-alkylation | In situ IR/NMR spectroscopy, Kinetic isotope effect studies |

| Transition state analysis of cycloaddition reactions | Density Functional Theory (DFT) calculations |

| Electron transfer properties in photoredox catalysis | Cyclic voltammetry, DFT calculations |

Identification of New Chemical Applications Beyond Current Scope

The unique combination of a cyano and a sulfonamide group suggests that this compound and its derivatives could find applications in diverse fields beyond their current role as simple synthetic intermediates.

Medicinal Chemistry: Benzenesulfonamide (B165840) derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial properties. tandfonline.comnih.govresearchgate.net The cyano group can also contribute to biological activity or serve as a precursor to other pharmacologically relevant functionalities. Therefore, a systematic investigation of the biological properties of this compound and its derivatives is warranted. For instance, these compounds could be screened for their inhibitory activity against enzymes such as carbonic anhydrases, which are important drug targets. mdpi.com

Materials Science: Aryl nitriles are precursors to various functional materials. The presence of the sulfonamide group could be used to tune the electronic and physical properties of such materials. For example, polymers or coordination complexes incorporating the this compound scaffold could be investigated for applications in optoelectronics or as functional coatings.

Agrochemicals: The sulfonamide moiety is present in numerous herbicides and other agrochemicals. The exploration of this compound derivatives as potential new agrochemicals could be a fruitful area of research.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-cyano-N-methylbenzenesulfonamide, and how do reaction conditions influence yield?

- Methodology :

- Step 1 : Sulfonylation of 4-cyanobenzenesulfonyl chloride with methylamine under anhydrous conditions. Use solvents like dichloromethane or THF, and a base (e.g., triethylamine) to neutralize HCl byproducts .

- Step 2 : Optimize temperature (0–25°C) to minimize side reactions. Higher temperatures may lead to hydrolysis of the cyano group.

- Step 3 : Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Yield improvements (70–85%) are achieved by slow addition of reagents and strict moisture control .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : H NMR (DMSO-d6) shows methyl group resonance at δ 2.8–3.1 ppm and aromatic protons at δ 7.5–8.0 ppm. C NMR confirms the cyano group at ~115 ppm .

- IR : Strong absorption bands at ~2230 cm (C≡N stretch) and 1320/1160 cm (S=O symmetric/asymmetric stretches) .

- Mass Spectrometry : ESI-MS ([M+H] expected at m/z 211) and high-resolution data validate molecular formula (CHNOS) .

Q. What safety precautions are necessary when handling this compound?

- Methodology :

- Use PPE (gloves, goggles) to prevent skin/eye contact. Avoid inhalation; work in a fume hood.

- Store in airtight containers at 2–8°C. For spills, neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How does the cyano group affect the compound’s electronic properties compared to other substituents?

- Methodology :

- Computational Analysis : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electron density. The cyano group’s strong electron-withdrawing nature reduces aromatic ring electron density, altering reactivity in electrophilic substitutions .

- Comparative Studies : Compare Hammett σ values: cyano (σ = +0.66) vs. methyl (σ = -0.17) to predict substituent effects on reaction rates .

Q. What strategies can resolve contradictions in biological activity data across studies?

- Methodology :

- Variable Control : Standardize assay conditions (e.g., pH, temperature, cell lines) to isolate compound-specific effects.

- Meta-Analysis : Use statistical tools (ANOVA, Tukey’s HSD) to identify outliers. For example, conflicting IC values in kinase inhibition assays may arise from differences in ATP concentrations .

- Theoretical Frameworks : Link results to established models (e.g., QSAR for sulfonamide bioactivity) to contextualize discrepancies .

Q. How can molecular docking studies predict the compound’s interaction with biological targets?

- Methodology :

- Target Selection : Prioritize proteins with sulfonamide-binding pockets (e.g., carbonic anhydrase IX).

- Software Setup : Use AutoDock Vina with optimized parameters (grid size = 20 Å, exhaustiveness = 50).

- Validation : Compare docking scores (ΔG ≤ -8 kcal/mol) with experimental IC data. For example, a strong correlation (R > 0.85) validates predictive accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|